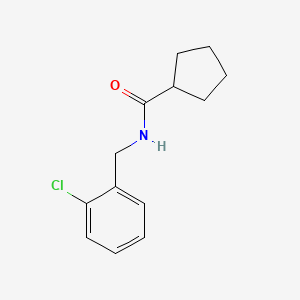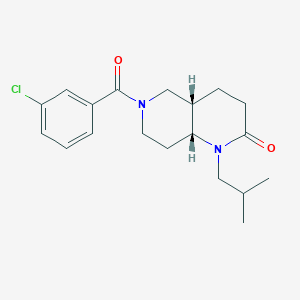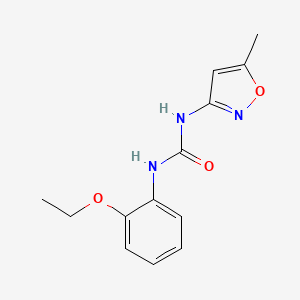![molecular formula C17H14N2O4S B5356592 N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5356592.png)
N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide, also known as FTC, is a synthetic compound that has gained attention in scientific research due to its potential use as an anti-cancer agent. FTC belongs to the class of compounds known as thiosemicarbazones, which have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
Mechanism of Action
The exact mechanism of action of N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of ribonucleotide reductase, which is an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, this compound can prevent cancer cells from dividing and multiplying, ultimately leading to their death. This compound has also been shown to induce oxidative stress in cancer cells, which can further contribute to their death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of ribonucleotide reductase, as previously mentioned. It has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can contribute to their death. Physiologically, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, which may be beneficial in treating certain types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This is important because many cancer treatments can also damage healthy cells, leading to unwanted side effects. Another advantage of using this compound is its ability to induce apoptosis in cancer cells, which is a natural process that the body uses to eliminate damaged or abnormal cells. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of interest is the identification of new cancer targets that can be inhibited by this compound. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in treating viral infections. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide can be synthesized using a two-step process. The first step involves the reaction of 2-acetyl furan and thiosemicarbazide to form 2-acetyl furanylthiosemicarbazide. The second step involves the reaction of 2-acetyl furanylthiosemicarbazide with 2-furoyl chloride to form this compound. The purity of this compound can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition to its anti-cancer properties, this compound has also been studied for its potential use in treating viral infections such as HIV and hepatitis C.
Properties
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-16(18-11-13-5-2-8-23-13)14(10-12-4-1-7-22-12)19-17(21)15-6-3-9-24-15/h1-10H,11H2,(H,18,20)(H,19,21)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMXAFZJJHYHJI-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR*,8aR*)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5356523.png)
![2-[3-(4-chlorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5356529.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5356535.png)
![4-[3-bromo-4-(dimethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5356548.png)
![{[5-(4-chlorophenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5356555.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-[(4-methyl-1,3-oxazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5356566.png)
![3-{2-[ethyl(4-hydroxybutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5356572.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]methionine](/img/structure/B5356579.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5356583.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5356594.png)
![4-(2-fluorobenzoyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-2-morpholinecarboxamide](/img/structure/B5356598.png)
